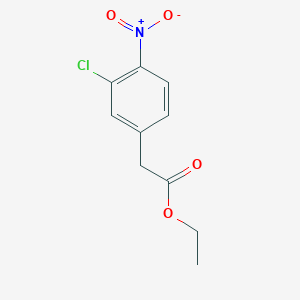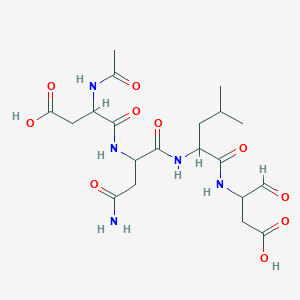![molecular formula C6H5ClN2O2S B12439405 6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid CAS No. 77628-53-6](/img/structure/B12439405.png)
6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. The specific reaction conditions and reagents used can vary, but common methods include the use of solvents such as chloroform and reagents like sulfuryl chloride . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production and cost-efficiency.
Chemical Reactions Analysis
6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid undergoes various chemical reactions, including electrophilic substitution and nucleophilic substitution . Common reagents used in these reactions include halogens, acids, and bases. The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with α-halocarbonyl compounds can lead to the formation of different substituted thiazole derivatives.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antimicrobial, antifungal, antiviral, and anticancer agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development . Additionally, it has applications in the industry as a catalyst in asymmetric synthesis.
Mechanism of Action
The mechanism of action of 6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is particularly relevant in its anticancer activity, where it can induce apoptosis in cancer cells .
Comparison with Similar Compounds
6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid can be compared with other similar compounds such as 5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid and 6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile . These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activities and applications.
Properties
CAS No. |
77628-53-6 |
|---|---|
Molecular Formula |
C6H5ClN2O2S |
Molecular Weight |
204.63 g/mol |
IUPAC Name |
6-chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carboxylic acid |
InChI |
InChI=1S/C6H5ClN2O2S/c7-4-3(5(10)11)9-1-2-12-6(9)8-4/h1-2H2,(H,10,11) |
InChI Key |
GTPABNRXRIHSFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=NC(=C(N21)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic Acid](/img/structure/B12439329.png)

![1-[4-amino-2-(trifluoromethoxy)phenyl]ethanone](/img/structure/B12439345.png)





![Methyl 14-ethylidene-5-methoxy-19-[(3,4,5-trimethoxybenzoyl)oxymethyl]-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3(8),4,6-triene-19-carboxylate](/img/structure/B12439374.png)




